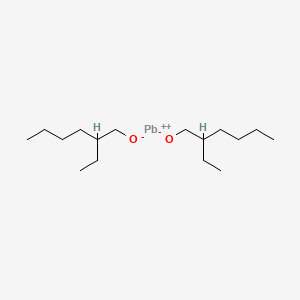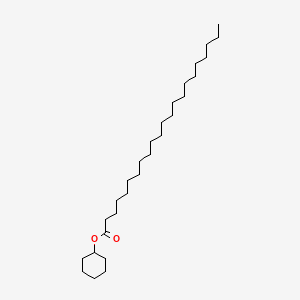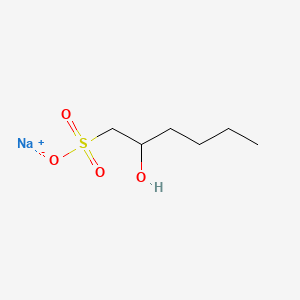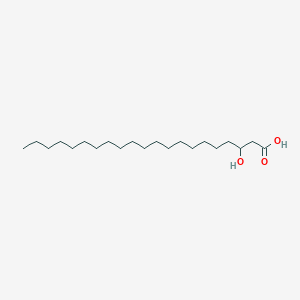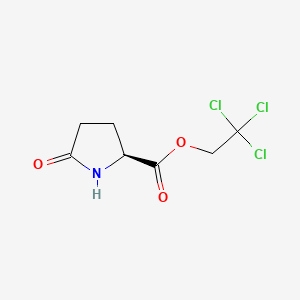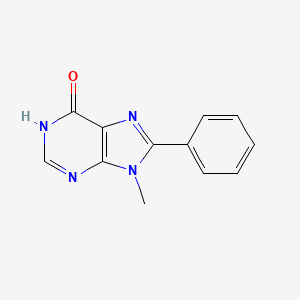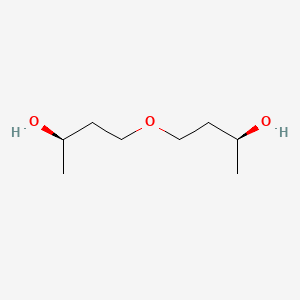
Didodecyl nonylphenyl phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Didodecyl nonylphenyl phosphite is an organophosphorus compound with the molecular formula C39H73O3P. It is commonly used as an antioxidant in various industrial applications, particularly in the stabilization of polymers. The compound is known for its ability to protect materials from oxidative degradation, thereby extending their lifespan and maintaining their properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Didodecyl nonylphenyl phosphite is typically synthesized through the esterification of phosphorous acid with didodecyl alcohol and nonylphenol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:
Phosphorous acid+Didodecyl alcohol+Nonylphenol→Didodecyl nonylphenyl phosphite+Water
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in specific ratios and heated to facilitate the reaction. Catalysts may be used to increase the reaction rate and yield. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Didodecyl nonylphenyl phosphite primarily undergoes oxidation and hydrolysis reactions.
Oxidation: The compound can be oxidized to form phosphates, which are more stable and less reactive.
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphorous acid and the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.
Hydrolysis: Hydrolysis can occur under acidic or basic conditions, with water acting as the reagent.
Major Products Formed:
Oxidation: Phosphates
Hydrolysis: Phosphorous acid, didodecyl alcohol, and nonylphenol
Wissenschaftliche Forschungsanwendungen
Didodecyl nonylphenyl phosphite has a wide range of applications in scientific research and industry:
Chemistry: Used as an antioxidant in the stabilization of polymers and other materials.
Biology: Investigated for its potential effects on cellular processes and as a stabilizing agent in biological samples.
Medicine: Explored for its potential use in drug formulations to enhance stability and shelf life.
Industry: Widely used in the production of plastics, rubber, and other materials to prevent oxidative degradation.
Wirkmechanismus
The primary mechanism by which didodecyl nonylphenyl phosphite exerts its effects is through its antioxidant properties. The compound acts by donating electrons to reactive oxygen species, thereby neutralizing them and preventing oxidative damage to materials. This process involves the formation of more stable phosphates, which do not participate in further oxidation reactions.
Vergleich Mit ähnlichen Verbindungen
- Tris(nonylphenyl) phosphite
- Diisotridecyl phenyl phosphite
- Butylidenebis(tert-butylphenyl) phosphite
These compounds share similar antioxidant properties but differ in their specific structures and applications. Didodecyl nonylphenyl phosphite stands out due to its specific balance of hydrophobic and hydrophilic characteristics, making it versatile for various industrial uses.
Eigenschaften
CAS-Nummer |
35239-35-1 |
|---|---|
Molekularformel |
C39H73O3P |
Molekulargewicht |
621.0 g/mol |
IUPAC-Name |
didodecyl (2-nonylphenyl) phosphite |
InChI |
InChI=1S/C39H73O3P/c1-4-7-10-13-16-18-20-23-26-31-36-40-43(41-37-32-27-24-21-19-17-14-11-8-5-2)42-39-35-30-29-34-38(39)33-28-25-22-15-12-9-6-3/h29-30,34-35H,4-28,31-33,36-37H2,1-3H3 |
InChI-Schlüssel |
XRZOGOFWWKOYPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOP(OCCCCCCCCCCCC)OC1=CC=CC=C1CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


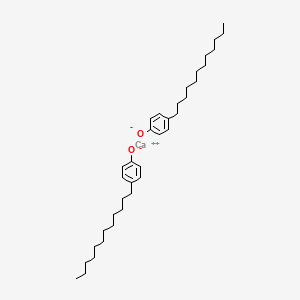
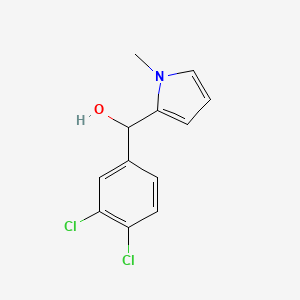
![[4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea](/img/structure/B12652919.png)
